(R)-2,3-dihydroxy-3-methylbutanoate

Description

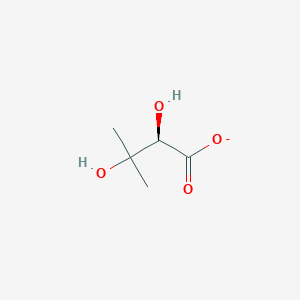

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O4- |

|---|---|

Molecular Weight |

133.12 g/mol |

IUPAC Name |

(2R)-2,3-dihydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |

InChI Key |

JTEYKUFKXGDTEU-VKHMYHEASA-M |

Isomeric SMILES |

CC(C)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

CC(C)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Enzymatic Catalysis and Mechanistic Investigations Involving R 2,3 Dihydroxy 3 Methylbutanoate

Ketol-Acid Reductoisomerase (KARI; EC 1.1.1.86): Conversion of (R)-2,3-Dihydroxy-3-methylbutanoate

Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that catalyzes two distinct but coordinated chemical reactions: an isomerization and a reduction. nih.gov This enzyme is classified as an oxidoreductase, with the systematic name this compound:NADP+ oxidoreductase (isomerizing). ontosight.aiwikipedia.org It is a crucial component in the biosynthesis of valine, leucine (B10760876), and isoleucine. ontosight.aiwikipedia.org

Stereospecificity and Chiral Product Formation by KARI

KARI exhibits a high degree of stereospecificity in its reaction. The enzyme specifically acts on the (S)-enantiomer of its initial substrates, such as (S)-2-acetolactate. nih.govnih.gov The final product of the reaction with (S)-2-acetolactate is (R)-2,3-dihydroxy-3-isovalerate. acs.orgnih.gov This highlights the enzyme's ability to control the stereochemistry of the product, forming a specific chiral isomer.

Cofactor Utilization: NADPH Dependence in KARI Activity

The reduction step of the KARI-catalyzed reaction is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govebi.ac.uk NADPH acts as the hydride donor for the reduction of the α-keto intermediate. researchgate.netebi.ac.uk Most KARI enzymes show a strong preference for NADPH over NADH. nih.govresearchgate.netnih.gov However, some KARI variants from certain bacteria and archaea can utilize both NADPH and NADH. nih.govnih.gov The binding of NADPH is a critical step in the reaction sequence, often preceding the binding of the substrate in an ordered kinetic mechanism. nih.gov Efforts have been made to engineer the cofactor specificity of KARI from NADPH to NADH to overcome cofactor imbalances in industrial fermentation processes. nih.govosti.govnih.gov

Metal Ion Requirements and Catalytic Roles (e.g., Mg²⁺)

KARI is a metal-dependent enzyme, with an absolute requirement for divalent metal ions for its catalytic activity. researchgate.netebi.ac.uk Magnesium ions (Mg²⁺) are the primary metal ions that support the full two-step reaction of isomerization and reduction. nih.govchemistryviews.org The enzyme typically binds two Mg²⁺ ions in its active site. acs.orgebi.ac.uk These metal ions are not merely structural components but play direct catalytic roles. chemistryviews.org They are involved in activating a bridging hydroxide/water molecule that initiates the isomerization reaction. nih.govchemistryviews.org While Mg²⁺ is essential for the isomerization step, other metal ions like Mn²⁺ can support the reduction of the intermediate, 3-hydroxy-3-methyl-2-oxobutyrate. nih.gov The binding of metal ions can occur randomly with NADPH before the substrate binds. nih.gov

Structural Biology and Active Site Analysis of KARI

KARI enzymes are categorized into two main classes: Class I, found in fungi and most bacteria, and Class II, found in plants and some bacteria like E. coli. proteopedia.orgmdpi.com Class II KARIs are larger, containing an additional C-terminal domain which allows a single polypeptide chain to form a complete active site. mdpi.com In contrast, Class I KARIs require dimerization to form a complete active site. mdpi.com

The active site of KARI is located at the interface of its N-terminal and C-terminal domains. monash.edu Crystal structures have revealed that the active site binds the two essential Mg²⁺ ions and the NADPH cofactor. acs.orgebi.ac.uk The binding of NADPH and metal ions induces conformational changes, preparing the enzyme for substrate binding and catalysis. mdpi.commonash.edu The active site contains several conserved polar amino acid residues that are crucial for both the isomerase and reductase activities. nih.gov Site-directed mutagenesis studies have helped to elucidate the roles of these residues in the catalytic mechanism. nih.gov

Kinetic Parameters and Substrate Specificity of KARI

Below are interactive tables summarizing some of the reported kinetic data for KARI from different sources with various substrates.

Kinetic Parameters of E. coli KARI (EcKARI)

| Substrate | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|---|

| 2-acetolactate | 2.15 ± 0.02 | 230 ± 8 | 9348 |

Data from mdpi.com

Kinetic Parameters of a CjKARI_Dm mutant

| Substrate | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|---|

| 2-acetolactate | 0.47 ± 0.02 | 1980 ± 190 | 237 |

Data from mdpi.com

Kinetic Parameters of Wild-Type CjKARI

| Substrate | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|---|

| 2-acetolactate | 0.85 ± 0.05 | 881 ± 50 | 965 |

Data from mdpi.com

Kinetic Parameters of Mycobacterium tuberculosis KARI-II (MtKARI-II)

| Substrate | Cofactor | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 3-hydroxy-3-methyl-2-ketobutyrate | NADPH | 71.5 ± 4.77 | 488.76 ± 57.04 | 146289 |

Data from nih.gov

Homologous Enzymes and Isoforms of KARI Across Organisms

Ketol-acid reductoisomerase (KARI), also known as acetohydroxyacid isomeroreductase, is the enzyme responsible for the synthesis of this compound. It catalyzes a two-step reaction involving an alkyl migration followed by an NADPH-dependent reduction. ebi.ac.uk This enzyme is found in bacteria, fungi, and plants, but is notably absent in animals, making it a target for antimicrobial and herbicidal agents. nih.govresearchgate.net KARI enzymes are categorized into two main classes based on their sequence length and oligomeric states. ebi.ac.uk

Class I KARI enzymes are considered the short form, typically found in fungi and the majority of bacteria. nih.govproteopedia.org These enzymes require dimerization to form two complete active sites, with each monomer contributing a knotted domain. ebi.ac.uk

Class II KARI enzymes represent the long form and are characteristic of plants and some bacteria, such as Escherichia coli. researchgate.netnih.gov These enzymes likely arose from a gene duplication of an ancestral Class I KARI and contain a duplicated C-terminal domain. researchgate.netnih.gov This duplication allows a single polypeptide chain to form a complete active site without the need for dimerization. ebi.ac.uk However, their oligomeric state can vary; for instance, spinach KARI is a dimer, while the E. coli enzyme is a tetramer and Pseudomonas aeruginosa KARI forms a dodecamer. nih.gov

Despite these structural differences, the active sites show a high degree of conservation in the positions of key residues. nih.gov The N-terminal domain in both classes typically features a Rossmann fold for binding the NADPH cofactor. ebi.ac.uknih.gov Interestingly, the mechanism of induced fit differs between plant and bacterial KARIs. In E. coli, the binding of Mg²⁺ and NADPH induces a conformational change that opens the active site for substrate access, whereas in the plant enzyme, the domains move more freely until cofactor binding stabilizes their positions. nih.gov

Table 1: Comparison of KARI Classes Across Organisms

| Feature | Class I KARI | Class II KARI |

|---|---|---|

| Organisms | Fungi, most bacteria ebi.ac.uknih.gov | Plants, some bacteria (e.g., E. coli) ebi.ac.uknih.gov |

| Size | Short form (~340 amino acids) ebi.ac.uk | Long form (~490 amino acids) ebi.ac.uk |

| Structure | Single knotted C-terminal domain per monomer ebi.ac.uk | Duplicated C-terminal domain per monomer ebi.ac.uk |

| Active Site Formation | Requires dimerization ebi.ac.uk | Formed within a single polypeptide chain ebi.ac.uk |

| Oligomeric State | Dimer ebi.ac.uk | Varies (e.g., Dimer, Tetramer, Dodecamer) nih.gov |

| Example Organisms | Fungi ebi.ac.uk | Spinacia oleracea (spinach), Escherichia coli nih.gov |

Dihydroxy-Acid Dehydratase (DHAD; EC 4.2.1.9): Transformation of this compound

Dihydroxy-acid dehydratase (DHAD) is the third enzyme in the branched-chain amino acid biosynthesis pathway, catalyzing the dehydration of this compound. nih.govwikipedia.org This hydro-lyase cleaves a carbon-oxygen bond to facilitate the removal of a water molecule. wikipedia.org The enzyme is essential for the production of the α-keto acid precursors to valine and isoleucine. nih.govgenome.jp

Dehydration Mechanism and Product Formation

The enzymatic reaction catalyzed by DHAD transforms this compound into 3-methyl-2-oxobutanoate (B1236294) (also known as keto-isovalerate) and water. wikipedia.orgqmul.ac.uk The proposed mechanism for this dehydration is initiated by a conserved serine residue within the active site, which acts as a Lewis base. nih.gov This serine residue abstracts a proton from the C2 hydroxyl group of the substrate. nih.gov The resulting intermediate is stabilized by a nearby Mg²⁺ ion and the iron-sulfur cluster. The Fe-S cluster acts as a Lewis acid, coordinating to the C3 hydroxyl group, which weakens the C3-OH bond and leads to its cleavage and the elimination of water. nih.govnih.gov The reaction is completed by a tautomerization step to yield the final product, 3-methyl-2-oxobutanoate. nih.gov

Substrate Specificity for (R)-Isomer of 2,3-Dihydroxy-3-methylbutanoate (B1258931)

DHAD exhibits specificity for the (R)-isomer of 2,3-dihydroxy-3-methylbutanoate, which is the stereoisomer produced by the preceding enzyme, KARI. hmdb.cahmdb.ca The enzyme is a key component in the biosynthesis of valine and isoleucine. wikipedia.orggenome.jp In the isoleucine pathway, DHAD also acts on (R)-2,3-dihydroxy-3-methylvalerate, converting it to (S)-3-methyl-2-oxopentanoate. hmdb.ca This demonstrates that while the enzyme can accommodate different alkyl side chains (isopropyl for valine precursor, sec-butyl for isoleucine precursor), the stereochemistry at the C2 position is critical for its catalytic activity.

Iron-Sulfur Cluster and Mg²⁺ Cofactor Roles in DHAD

The catalytic activity of DHAD is critically dependent on the presence of an iron-sulfur (Fe-S) cluster and a magnesium ion (Mg²⁺). nih.govwikipedia.org Two main types of Fe-S clusters have been identified in DHAD enzymes: a [2Fe-2S] cluster, which is relatively oxygen-stable and found in organisms like spinach and Arabidopsis thaliana, and a more oxygen-labile [4Fe-4S] cluster, present in bacteria such as E. coli. nih.govnih.gov

The Fe-S cluster plays a direct role in catalysis by acting as a Lewis acid to facilitate the removal of the hydroxyl group from the C3 position of the substrate. nih.govnih.gov The Mg²⁺ ion is also essential for activity and is thought to stabilize the carbanion intermediate formed after the initial proton abstraction, holding the substrate in the correct orientation for catalysis. nih.gov In the crystal structure of DHAD from A. thaliana, the Mg²⁺ ion is coordinated by conserved residues and is located in the vicinity of the Fe-S cluster. nih.gov

Enzyme Structure and Functional Domains of DHAD

Structurally, DHAD enzymes are typically homodimers or homotetramers. researchgate.netnih.gov Each monomer consists of a single domain that houses the active site containing the Fe-S cluster and the Mg²⁺ binding site. nih.govnih.gov The crystal structure of DHAD from organisms like Arabidopsis thaliana and Synechocystis sp. PCC 6803 reveals a conserved fold. researchgate.netrcsb.org The active site is a pocket where the substrate binds, positioned for interaction with the catalytic serine residue and the essential cofactors. nih.gov The iron-sulfur cluster is coordinated by conserved cysteine residues. nih.gov While DHADs that utilize a [2Fe-2S] cluster have been structurally characterized, no crystal structure has yet been reported for a DHAD containing a [4Fe-4S] cluster. nih.gov

Table 2: Structural and Catalytic Features of Dihydroxy-Acid Dehydratase (DHAD)

| Feature | Description |

|---|---|

| EC Number | 4.2.1.9 wikipedia.org |

| Reaction | This compound → 3-methyl-2-oxobutanoate + H₂O qmul.ac.uk |

| Substrate | This compound wikipedia.orggenome.jp |

| Product | 3-methyl-2-oxobutanoate wikipedia.orgqmul.ac.uk |

| Oligomeric Structure | Dimer or Tetramer researchgate.netnih.gov |

| Cofactors | Iron-Sulfur Cluster and Mg²⁺ nih.govwikipedia.org |

| Fe-S Cluster Types | [2Fe-2S] (e.g., in plants) or [4Fe-4S] (e.g., in bacteria) nih.govnih.gov |

| Key Catalytic Residue | Conserved Serine nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | (R)-2,3-dihydroxy-isovalerate ymdb.caumaryland.edu | C₅H₉O₄⁻ nih.gov |

| 3-methyl-2-oxobutanoate | keto-isovalerate, α-ketoisovalerate | C₅H₈O₃ |

| (R)-2,3-dihydroxy-3-methylvalerate | C₆H₁₁O₄⁻ | |

| (S)-3-methyl-2-oxopentanoate | C₆H₁₀O₃ | |

| NADPH | Nicotinamide adenine dinucleotide phosphate | C₂₁H₂₉N₇O₁₇P₃ |

| Magnesium Ion | Mg²⁺ | |

| Water | H₂O | |

| Cysteine | C₃H₇NO₂S |

Metabolic Pathway Integration of R 2,3 Dihydroxy 3 Methylbutanoate

Role in Branched-Chain Amino Acid Biosynthesis (Valine, Leucine (B10760876), Isoleucine)

The compound is a central metabolite in the superpathway responsible for synthesizing the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. wikipedia.orghmdb.ca These essential amino acids are critical for protein synthesis and various cellular processes. wikipedia.orgnih.gov

Position as an Intermediate in Valine Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate is a direct intermediate in the biosynthesis of valine. hmdb.caymdb.ca The pathway begins with pyruvate (B1213749) and involves a four-step enzymatic process that runs parallel to isoleucine synthesis. hmdb.ca

The formation and consumption of this compound in the valine pathway are catalyzed by two key enzymes:

Ketol-acid reductoisomerase (EC 1.1.1.86): This enzyme catalyzes the reduction of (S)-2-acetolactate (also known as 3-hydroxy-3-methyl-2-oxobutanoic acid) to form this compound. wikipedia.orghmdb.ca This reaction requires NADPH as a cofactor. ymdb.ca

Dihydroxy-acid dehydratase (EC 4.2.1.9): This enzyme then dehydrates this compound to produce 2-oxoisovalerate (also known as α-ketoisovalerate). wikipedia.orgfrenoy.eu

The final step in valine biosynthesis is the transamination of 2-oxoisovalerate. frenoy.eu

Table 1: Enzymatic Steps Involving this compound in Valine Biosynthesis

| Substrate | Enzyme | Product |

| (S)-2-Acetolactate | Ketol-acid reductoisomerase | This compound |

| This compound | Dihydroxy-acid dehydratase | 2-Oxoisovalerate |

This table outlines the sequential enzymatic reactions that produce and consume this compound in the valine biosynthetic pathway.

Interconnections with Isoleucine and Leucine Biosynthetic Routes

The biosynthetic pathways for valine and isoleucine are intricately linked, sharing a set of enzymes that catalyze parallel reactions. hmdb.canih.gov The enzyme dihydroxy-acid dehydratase, which acts on this compound in the valine pathway, also converts the isoleucine intermediate (2R,3R)-2,3-dihydroxy-3-methylpentanoate to its corresponding α-keto acid. hmdb.carsc.org

The interconnection with leucine biosynthesis is also direct. The product of the dihydroxy-acid dehydratase reaction, 2-oxoisovalerate, serves as the branch-point metabolite that can either be transaminated to form valine or enter the leucine-specific biosynthetic pathway. hmdb.cafrenoy.eu This makes the node that produces 2-oxoisovalerate from this compound a critical distribution point in BCAA metabolism.

Regulatory Mechanisms within the Branched-Chain Amino Acid Superpathway

The BCAA superpathway is subject to complex regulatory control to ensure a balanced supply of these amino acids and prevent the buildup of potentially toxic intermediates. frenoy.eunih.gov Regulation occurs at both the enzyme activity and gene expression levels.

End-product Inhibition: The final products—valine, leucine, and isoleucine—can inhibit the activity of key enzymes early in the pathway. For example, valine can inhibit acetohydroxy acid synthetase, the enzyme that catalyzes the first committed step in its own biosynthesis. frenoy.eu This feedback mechanism allows the cell to rapidly adjust the metabolic flow in response to amino acid availability.

Metabolite Signaling: BCAAs and their metabolic intermediates can also function as signaling molecules. nih.gov For instance, leucine is a known activator of the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for regulating protein synthesis and cell growth. wikipedia.org

Involvement in Pantothenate and Coenzyme A (CoA) Biosynthesis

This compound is metabolically linked to the synthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). wikipedia.orggenome.jp The link is through its downstream product, 2-oxoisovalerate. nih.gov

In the pantothenate pathway, 2-oxoisovalerate is the substrate for the enzyme ketopantoate hydroxymethyltransferase (the panB gene product), which catalyzes the formation of ketopantoate. nih.gov Ketopantoate is then reduced to form D-pantoate, which is subsequently condensed with β-alanine to produce pantothenate. nih.gov Pantothenate is an essential precursor for the synthesis of CoA, a vital cofactor in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism.

Occurrence and Significance as a Metabolite in Model Organisms (e.g., Saccharomyces cerevisiae)

This compound is a known metabolite in the yeast Saccharomyces cerevisiae, a widely used model organism in genetics and metabolic engineering. ymdb.caebi.ac.uk Its presence is integral to the yeast's primary metabolism, particularly for producing the necessary pool of BCAAs for protein synthesis during growth and fermentation. mdpi.com

Research in engineered S. cerevisiae has highlighted the significance of the metabolic step involving this compound. In strains designed to overproduce isobutanol (a biofuel derived from the valine pathway), the intermediate this compound (referred to as DIV in the study) was found to be secreted in large quantities into the medium. nih.gov This secretion indicated that the subsequent enzyme, dihydroxyacid dehydratase (Ilv3), represents a significant bottleneck in the engineered pathway. nih.gov The study also found that the yeast could not re-uptake the secreted intermediate, suggesting that its transport is a complex process involving multiple unspecific transporters. nih.gov This finding underscores the importance of this specific metabolic node in pathway optimization for biotechnological applications.

Table 2: Key Research Findings in Saccharomyces cerevisiae

| Finding | Significance | Reference(s) |

| Secretion of 2,3-dihydroxyisovalerate (DIV) | Indicates the dihydroxyacid dehydratase step is a rate-limiting factor in engineered isobutanol production. | nih.gov |

| Identification of transporter genes | Deletion of certain transporter genes (YRO2, MRH1, HXT5) affects DIV secretion and isobutanol production. | nih.gov |

| Role in fermentation | As a core metabolite, it is part of the metabolic network that defines the oenological characteristics of different yeast strains. | mdpi.com |

This table summarizes significant research findings regarding this compound in the model organism S. cerevisiae.

Carbon Flow and Metabolic Flux Analysis through this compound Nodes

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov By using isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can trace the path of carbon atoms through the metabolic network and determine the flow through specific nodes. nih.govnih.gov

The node involving the production and consumption of this compound is critical for understanding the distribution of carbon between the BCAA pathways and its connection to central carbon metabolism. MFA studies can elucidate how carbon flux is partitioned from 2-oxoisovalerate towards either valine or leucine biosynthesis under different genetic or environmental conditions.

Recent studies have combined high-throughput metabolomics with computational modeling to analyze the dynamics of the BCAA pathway. sciety.org This systems biology approach allows for a detailed profiling of metabolite levels, including intermediates like this compound, and helps to understand how the pathway is regulated and integrated with other metabolic circuits, such as central carbon metabolism. sciety.org Such analyses are crucial for identifying metabolic bottlenecks and designing rational strategies for metabolic engineering, for example, in optimizing the production of biofuels like isobutanol in microorganisms. nih.govnih.gov

Advanced Synthetic Methodologies for R 2,3 Dihydroxy 3 Methylbutanoate and Its Stereoisomers

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of traditional chemical reactions. This combination allows for efficient and environmentally benign routes to enantiomerically pure compounds. These strategies often employ enzymes for the key stereodiscriminating step, while chemical transformations are used for precursor synthesis or subsequent modifications.

A prominent strategy involves the use of ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family for the asymmetric reduction of C=C double bonds. researchgate.net For instance, a chemoenzymatic approach has been successfully applied to the synthesis of chiral aryloxyalkanoic herbicides. researchgate.net The process begins with a chemical step, such as the bromination of an α,β-unsaturated ester, followed by a biocatalytic reduction. The selection of the specific ene-reductase is crucial, as different enzymes can yield opposite enantiomers of the product. For example, OYEs from Saccharomyces species can produce the (S)-enantiomer of a bromoester intermediate with high enantiomeric excess (ee), while engineered variants of YqjM from Bacillus subtilis can favor the (R)-enantiomer. researchgate.net This enzymatic reduction is then followed by a chemical nucleophilic substitution step to yield the final product. researchgate.net

Table 1: Ene-Reductase Screening for Asymmetric Reduction researchgate.net This table summarizes the conversion and enantiomeric excess (ee) for the reduction of a dibromoester precursor using various ene-reductases.

| Enzyme | Conversion (%) | Enantiomeric Excess (ee) (%) | Configuration |

| OYE3 | 73 | 75 | R |

| OYE3 | 40 | 88 | R |

| OYE3 | 75 | 96 | R |

| YqjM H167A | 67 | 68 | S |

Biocatalytic Approaches for Asymmetric Derivatization

Biocatalysis leverages enzymes as natural catalysts to perform highly specific chemical transformations, offering a green alternative to many traditional chemical methods. nih.govmdpi.com These approaches are particularly valuable for creating chiral centers with high enantioselectivity.

One major biocatalytic strategy is the use of hydrolases, such as lipases, for the kinetic resolution of racemates. nih.gov In a typical kinetic resolution for producing a chiral alcohol, a racemic acetate (B1210297) might be subjected to a lipase, which selectively hydrolyzes one enantiomer to the alcohol while leaving the other as the unreacted acetate. core.ac.uk This method can achieve very high enantiomeric excesses (>99.5%), although the maximum theoretical yield for the desired product is 50%. nih.govcore.ac.uk To overcome this limitation, kinetic resolutions can be combined with in-situ racemization of the remaining substrate in a process known as dynamic kinetic resolution (DKR), potentially driving the yield of the desired enantiomer towards 100%. nih.gov

Thiamine diphosphate-dependent lyases (ThDP-lyases) represent another powerful tool, catalyzing the carboligation of aldehydes to form α-hydroxy ketones with high enantiopurity (>99% ee). nih.gov This "umpolung" or reversal of polarity at the carbonyl carbon is a significant advantage. By using whole cells that overexpress these lyases in biphasic systems, high productivities of 80-100 g/L have been achieved. nih.gov

Redox biocatalysis, employing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases, is also widely used. mdpi.com These enzymes facilitate the asymmetric reduction of ketones to chiral secondary alcohols. The stereochemical outcome can be controlled by selecting an appropriate enzyme that follows either Prelog's rule for (S)-alcohols or anti-Prelog's rule for (R)-alcohols. These reactions often require a cofactor like NADH or NADPH, and efficient systems typically include a cofactor recycling mechanism, for example, using glucose dehydrogenase (GDH) to regenerate the cofactor. mdpi.com

Diastereoselective and Enantioselective Synthesis of Analogues

The synthesis of analogues of (R)-2,3-dihydroxy-3-methylbutanoate, which possess multiple stereocenters, requires precise control over both diastereoselectivity and enantioselectivity. Biocatalysis provides effective solutions for this challenge. For example, the enantiomerically pure analogue (R,R)-2,3-butanediol has been synthesized in Escherichia coli through metabolic engineering. nih.gov

This synthesis was achieved by introducing a synthetic pathway and characterizing stereospecific secondary alcohol dehydrogenases (sADHs) for the reduction of the acetoin (B143602) precursor. nih.gov The choice of sADH was critical for controlling the stereochemical outcome. By expressing the appropriate enzymes, a titer of 6.1 g/L of (R,R)-2,3-butanediol with an enantiopurity of over 99% was obtained from glucose. nih.gov This demonstrates the power of using stereospecific enzymes to direct the formation of a specific diastereomer and enantiomer from a common precursor.

Table 2: Stereospecificity of Secondary Alcohol Dehydrogenases (sADHs) in Acetoin Reduction nih.gov This table illustrates the stereospecificity of different sADHs, which is crucial for the enantioselective synthesis of 2,3-butanediol (B46004) analogues.

| Enzyme Source | Product Formed | Enantiopurity |

| Saccharomyces cerevisiae | (2R,3R)-2,3-Butanediol | >99% |

| Bacillus subtilis | meso-2,3-Butanediol | N/A |

Utility as a Chiral Intermediate in Complex Molecule Synthesis

A chiral intermediate, or chiral building block, is a relatively small, enantiomerically pure molecule that serves as a starting material for the synthesis of larger, more complex target molecules, particularly pharmaceuticals. nih.gov The use of these intermediates is a cornerstone of modern asymmetric synthesis, as it allows for the introduction of a specific chirality early in a synthetic sequence, which is then carried through to the final product. nih.gov

This compound itself is a natural intermediate in the biosynthesis of essential branched-chain amino acids like valine and leucine (B10760876). wikipedia.org This biological role highlights its importance as a fundamental chiral precursor.

In pharmaceutical manufacturing, similar small chiral molecules are indispensable. For example, chiral alcohols and diols are key intermediates for a wide range of drugs. core.ac.uknih.gov Chiral epoxides serve as versatile intermediates for HIV protease inhibitors and circadian modulator drugs. nih.gov The synthesis of the antiviral drug Atazanavir requires (S)-tertiary leucine, which is produced via an enzymatic process. core.ac.uk Similarly, the synthesis of the blockbuster drug Lipitor (Atorvastatin) famously relied on a key chiral diol intermediate that was initially produced via enzymatic resolution. The ability to produce these chiral building blocks with high enantiomeric purity and on a large scale is often a critical factor in the economic viability of a drug manufacturing process. mdpi.comnih.gov

Molecular Genetic and Omics Based Studies of R 2,3 Dihydroxy 3 Methylbutanoate Metabolism

Gene Identification and Characterization of Enzymes Involved in its Transformations

(R)-2,3-dihydroxy-3-methylbutanoate is primarily transformed by two key enzymes: ketol-acid reductoisomerase and dihydroxy-acid dehydratase.

Ketol-acid reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase, catalyzes the conversion of (S)-2-acetolactate to this compound. This enzyme belongs to the family of oxidoreductases (EC 1.1.1.86) and requires a cofactor, typically NADPH, for its activity. The gene encoding KARI is commonly designated as ilvC in many bacteria, such as Escherichia coli and Corynebacterium glutamicum. In the yeast Saccharomyces cerevisiae, the mitochondrial KARI is encoded by the ILV5 gene.

Structural studies have revealed that KARI enzymes are classified into two main classes, Class I and Class II, based on their sequence length and oligomeric state. Class I KARIs are typically found in fungi and some bacteria, while Class II KARIs are found in plants and other bacteria. The enzyme catalyzes a complex reaction involving an alkyl migration followed by a stereospecific reduction.

Dihydroxy-acid dehydratase (DHAD) catalyzes the subsequent step in the pathway, the dehydration of this compound to α-ketoisovalerate. This enzyme is a hydro-lyase (EC 4.2.1.9) and contains an iron-sulfur cluster that is essential for its catalytic activity. The gene encoding DHAD is often denoted as ilvD in bacteria. In Saccharomyces cerevisiae, this mitochondrial enzyme is encoded by the ILV3 gene.

The characterization of these enzymes from various organisms has been crucial for understanding their substrate specificity, cofactor requirements, and reaction mechanisms, which is fundamental for their application in metabolic engineering.

Transcriptional Regulation and Expression Profiling of Biosynthetic Genes

In Escherichia coli, the expression of the ilv genes is controlled by both attenuation and feedback inhibition. The levels of the final products, valine, leucine (B10760876), and isoleucine, regulate the expression of the operons.

In Saccharomyces cerevisiae, the regulation of the BCAA pathway involves transcription factors such as Leu3. Leu3 can act as both a repressor and an activator of genes involved in this pathway, responding to the intracellular concentration of α-isopropylmalate, an intermediate in leucine biosynthesis.

Furthermore, expression profiling studies have provided insights into the cellular response to the accumulation of this compound, referred to as 2,3-dihydroxyisovalerate (DIV) in some studies. In a study involving an engineered S. cerevisiae strain that secretes large amounts of DIV during isobutanol production, microarray analysis was performed to identify genes with altered expression. This analysis revealed the upregulation of 19 genes encoding putative transporters, suggesting a cellular response to export the accumulating intermediate.

A more recent study utilized RNA-seq analysis in an engineered S. cerevisiae strain to understand the role of the transcription factor Znf1 in isobutanol production from xylose. This study showed that Znf1 activates genes in the valine biosynthesis pathway, which includes the formation of this compound.

These transcriptomic studies are vital for identifying regulatory elements and bottlenecks in the pathway, which can then be targeted for genetic modification.

Genetic Engineering Approaches for Modulating this compound Levels

The strategic manipulation of genes involved in the metabolism of this compound has been a key focus in metabolic engineering, particularly for the production of biofuels like isobutanol. Since this compound is a direct precursor in the isobutanol synthesis pathway, its efficient production and conversion are critical.

One significant challenge in engineering this pathway in organisms like E. coli is the cofactor imbalance. The native KARI enzyme is typically NADPH-dependent, while glycolysis, the primary source of reducing power, produces NADH. To address this, researchers have successfully engineered the KARI enzyme to switch its cofactor preference from NADPH to NADH. This was achieved through directed evolution and site-directed mutagenesis, leading to improved isobutanol yields under anaerobic conditions.

In Saccharomyces cerevisiae, a major hurdle in isobutanol production is the accumulation and secretion of the intermediate 2,3-dihydroxyisovalerate (DIV), indicating a bottleneck at the dihydroxy-acid dehydratase (Ilv3) step. Genetic engineering efforts have focused on identifying and modifying transporters responsible for this secretion. Deletion of certain transporter genes, such as YRO2 and MRH1, has been shown to reduce DIV secretion. Conversely, deletion of the HXT5 gene led to increased isobutanol production.

Overexpression of key enzymes in the pathway is another common strategy. For instance, overexpressing the ILV5 gene

Broader Research Implications and Applications Derived from R 2,3 Dihydroxy 3 Methylbutanoate Studies

Enzyme Inhibitor Design and Development Targeting KARI and DHAD

The biosynthetic pathway for branched-chain amino acids is essential for bacteria, fungi, and plants, but absent in animals. mdpi.com This makes the enzymes within this pathway, such as KARI and DHAD, prime targets for the development of new antimicrobial agents and herbicides. mdpi.comnih.govospfound.org Research into the substrates and mechanisms of these enzymes, including the role of (R)-2,3-dihydroxy-3-methylbutanoate, has been instrumental in designing potent and specific inhibitors.

Ketol-acid reductoisomerase (KARI) is the target for a range of inhibitors developed for antituberculosis and herbicidal purposes. nih.govospfound.org One challenge has been that many inhibitors compete directly with the substrate, 2-acetolactate, meaning their effectiveness can decrease as the substrate accumulates in cells. nih.govospfound.org However, newer compounds have been designed to overcome this. For instance, a pyrimidinedione compound was identified as a time-dependent, competitive inhibitor for both the substrate (2-acetolactate) and the cofactor (NADPH) in Mycobacterium tuberculosis KARI, with a potent inhibition constant (Ki) of 23.3 nM. nih.govospfound.org Another study identified 3-(methylsulfonyl)-2-oxopropanic acid as a potent KARI inhibitor through screening and subsequent structural analysis. nih.govuq.edu.au

Dihydroxy-acid dehydratase (DHAD), the subsequent enzyme in the pathway, is also a recognized target for novel antimicrobial drugs. nih.gov It is a crucial enzyme for the growth and survival of various microbes. nih.gov Studies have identified several potent inhibitors of DHAD from pathogenic bacteria like Staphylococcus aureus and Campylobacter jejuni. nih.gov These inhibitors often mimic the natural substrate, this compound. Inspired by the natural DHAD inhibitor aspterric acid, researchers have designed α-hydroxycarboxylic acid-based compounds that show significant herbicidal activity. nih.gov One such derivative demonstrated 100% efficacy against weed species like Avena fatua and Setaria viridis at 150 g ai/ha and exhibited a stronger binding affinity for DHAD than the natural substrate. nih.gov

The table below summarizes key inhibitors developed for KARI and DHAD.

| Enzyme Target | Inhibitor Class/Name | Target Organism(s) | Inhibition Constant (Ki) / IC50 | Reference(s) |

| KARI | Pyrimidinedione (1f) | Mycobacterium tuberculosis, Brassica campestris | 23.3 nM (Mt KARI) | nih.govospfound.org |

| KARI | 3-(methylsulfonyl)-2-oxopropanic acid | Mycobacterium tuberculosis, Staphylococcus aureus | <200 nM | nih.govuq.edu.au |

| DHAD | N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus, Campylobacter jejuni | 7.8 µM (SaDHAD) | nih.gov |

| DHAD | Aspterric acid | Staphylococcus aureus, Campylobacter jejuni | 51.6 µM (SaDHAD) | nih.gov |

| DHAD | Benzoxazinone derivative (I-6e) | Arabidopsis thaliana, various weed species | Kd = 1 µM (AtDHAD) | nih.gov |

Biotechnological Applications in Industrial Fermentation and Bioproduction

The branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine are valuable compounds with wide applications in animal feed, cosmetics, pharmaceuticals, and food industries. researchgate.netnih.govbohrium.comdtu.dk The commercial production of these amino acids has shifted entirely to microbial fermentation, which is more cost-effective and produces the desired stereospecific L-isomers. nih.govdtu.dknih.gov Microorganisms such as Corynebacterium glutamicum and Escherichia coli are the workhorses for the industrial synthesis of BCAAs. nih.gov

Understanding the BCAA biosynthesis pathway, in which this compound is a key intermediate, is crucial for optimizing these fermentation processes. researchgate.net Metabolic engineering has become a primary strategy for developing microbial strains that can overproduce BCAAs. nih.gov This involves genetic modifications designed to enhance carbon flux towards the BCAA pathway, overcome feedback inhibition mechanisms, and increase the availability of necessary precursors and cofactors. researchgate.netnih.gov

Beyond BCAA production, enzymes from this pathway, particularly KARI, are being harnessed in cell-free synthetic cascades for the production of high-value platform chemicals and biofuels, such as isobutanol. mdpi.comnih.gov KARI catalyzes key rate-limiting steps in these engineered pathways. mdpi.com Enhancing the stability and efficiency of KARI is therefore a significant area of research for improving the robustness and yield of these industrial bioproduction systems. mdpi.com

Comparative Biochemical Studies Across Diverse Biological Domains

The enzymes of the BCAA biosynthesis pathway, including KARI and DHAD, exhibit interesting variations across different biological domains (bacteria, archaea, fungi, and plants), making them subjects of comparative biochemical studies. These studies reveal differences in enzyme structure, cofactor requirements, and inhibitor sensitivity.

For example, KARI enzymes are categorized into two main classes. Class I KARIs, found in organisms like Campylobacter jejuni, are typically homododecameric (composed of twelve identical subunits). mdpi.com In contrast, Class II KARIs, found in E. coli and plants, are larger and appear to have resulted from a gene duplication event, allowing a complete active site to form within a single subunit. mdpi.com These structural differences have implications for their use in biotechnology and as drug targets. Comparative inhibition studies have shown that a single compound can have vastly different effects on KARI from different organisms; for instance, the pyrimidinedione inhibitor '1f' shows time-dependent inhibition of KARI from Mycobacterium tuberculosis but not from Oryza sativa (rice). nih.govospfound.org

Similarly, comparative studies of DHAD from different pathogenic bacteria, such as Staphylococcus aureus and Campylobacter jejuni, have revealed differences in their sensitivity to inhibitors like N-isopropyloxalyl hydroxamate and aspterric acid, providing a basis for developing species-specific antimicrobial agents. nih.gov These cross-domain analyses not only aid in targeted drug and herbicide design but also provide fundamental knowledge about enzyme function and adaptation.

Insights into Evolution of Branched-Chain Amino Acid Biosynthesis

The study of the BCAA pathway provides a fascinating window into the evolution of metabolic pathways. It has been proposed that the origin of this pathway cannot be explained by a simple "backwards evolution" model from its final products (valine, leucine (B10760876), isoleucine) because it involves unstable intermediates. nih.gov

An alternative hypothesis suggests that the earliest biosynthesis of BCAAs involved the reductive carboxylation of short, branched-chain fatty acids to produce α-keto acids, which were then converted to amino acids via transamination. nih.gov The more complex acetolactate pathway, which includes this compound as an intermediate, is thought to have evolved later. nih.gov This model suggests that enzymes from these primitive amino acid synthesis routes, such as those involved in leucine biosynthesis, were later recruited and adapted for other critical metabolic functions, including the assembly of the first version of the Krebs cycle for biosynthetic purposes. nih.gov This evolutionary scheme highlights that metabolic pathways are not always developed in a linear fashion but can be assembled by coopting existing enzymes for new functions, a concept with broad implications for understanding metabolic evolution. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of (R)-2,3-dihydroxy-3-methylbutanoate?

Methodological Answer:

- Chiral HPLC or GC : Use chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. Retention times and peak areas can quantify enantiomeric excess (EE).

- NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to create diastereomers, enabling differentiation via H or C NMR splitting patterns .

- Polarimetry : Measure optical rotation and compare to literature values (e.g., specific rotation for the (R)-enantiomer reported as in water) .

Q. How can this compound be synthesized enantioselectively?

Methodological Answer:

- Biocatalytic Routes : Use engineered ketoreductases or dehydrogenases to reduce precursor ketones (e.g., 3-methyl-2-oxobutanoate) with high stereoselectivity. Example: NADPH-dependent enzymes in Corynebacterium glutamicum .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in aldol or hydroxylation reactions. Optimize solvent (e.g., THF/water mixtures) and temperature for yield and EE .

- Protection-Deprotection Strategies : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired side reactions during synthesis .

Q. What is the metabolic role of this compound in branched-chain amino acid pathways?

Methodological Answer:

- Enzymatic Dehydration : Acts as a substrate for dihydroxy-acid dehydratase (IlvD) in the biosynthesis of valine and leucine. IlvD catalyzes its conversion to 2-oxo-3-methylbutanoate, a precursor for ketoisovalerate .

- Isotopic Labeling : Use C-labeled glucose in E. coli cultures to trace carbon flux through the pathway. Analyze intermediates via LC-MS .

Advanced Research Questions

Q. How do conflicting NMR data arise in studies of this compound derivatives, and how can they be resolved?

Methodological Answer:

- Solvent and pH Effects : Proton chemical shifts vary with solvent polarity (e.g., DO vs. CDCl) and pH. For example, hydroxyl protons may appear as broad singlets in DO but split in CDCl .

- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., rotamers) causing peak splitting. Lower temperatures (e.g., −40°C) slow exchange, simplifying spectra .

- Comparative Analysis : Cross-reference with synthetic standards (e.g., methyl esters) and published spectra for validation .

Q. What experimental strategies address low activity of dihydroxy-acid dehydratase (IlvD) with this compound?

Methodological Answer:

- Enzyme Engineering : Perform site-directed mutagenesis on IlvD (e.g., residues near the active site, such as E222 or H263) to enhance substrate binding or catalytic turnover .

- Cofactor Optimization : Supplement reactions with Fe/S clusters, which IlvD requires for activity. Test anaerobic conditions to prevent cluster oxidation .

- Substrate Analogs : Use fluorinated or deuterated analogs to probe steric and electronic effects on enzyme kinetics .

Q. How can researchers reconcile contradictory data on the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- Buffer Composition : Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and citrate (pH 5.0). Stability may decrease at alkaline pH due to ester hydrolysis .

- Longitudinal Stability Studies : Use LC-MS to monitor degradation products over time (e.g., lactone formation via intramolecular esterification) .

- Additive Screening : Include antioxidants (e.g., DTT) or chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.